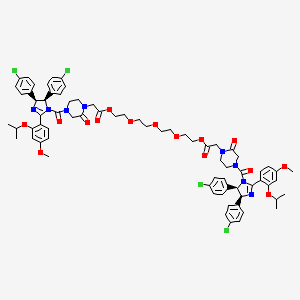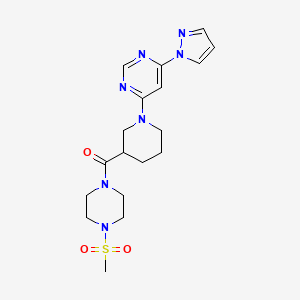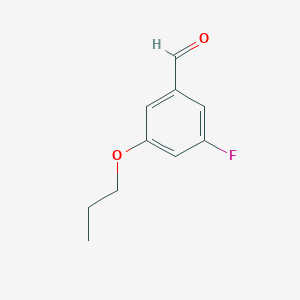
N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide” is a complex organic molecule that contains several functional groups. It includes a furan ring, a benzyl group, a trifluoromethyl group, and a methanesulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the furan ring, followed by the addition of the benzyl group, the trifluoromethyl group, and finally the methanesulfonamide group . The exact synthesis process would depend on the specific reactions used to add each group.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan ring, for example, is a five-membered ring with four carbon atoms and one oxygen atom . The benzyl group is a phenyl ring attached to a methylene group, and the trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The furan ring, for example, could undergo reactions such as electrophilic aromatic substitution or nucleophilic addition . The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan ring could make the compound relatively polar, while the trifluoromethyl group could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
Vicarious Nucleophilic Substitution Applications
The compound N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide demonstrates potential in facilitating vicarious nucleophilic substitution (VNS) reactions. Such reactions involve the compound reacting with carbanions bearing a leaving group to yield VNS products. This process is particularly noteworthy as it marks the first instance of VNS at a benzene ring activated by an electron-withdrawing group other than a nitro group, suggesting a broadened scope for VNS reactions with sulfur-based electron-withdrawing groups (Lemek, Groszek, & Cmoch, 2008).
Self-association and Conformational Studies
Investigations into the structure and self-association behaviors of related compounds, such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, have been conducted using IR spectroscopy and quantum chemical methods. These studies reveal insights into the compound's self-association tendencies in solution and the proton affinities of basic centers within its molecule, emphasizing the importance of hydrogen bonding in forming stable molecular assemblies (Sterkhova, Moskalik, & Shainyan, 2014).
High Yield Synthesis of Furylmethane Derivatives
Research highlights the utility of a two-phase reaction system for the high-yield production of furylmethane derivatives, a process relevant for the synthesis of compounds similar to N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide. This innovative strategy significantly suppresses polymer formation, enhancing the yield of targeted furylmethane derivatives and indicating a promising approach for the synthesis of furan-based compounds in green chemistry applications (Shinde & Rode, 2017).
Enantioselective Construction in Organic Synthesis
The compound's structural framework supports the enantioselective construction of gamma-butenolides through the substitution of Morita-Baylis-Hillman acetates with 2-trimethylsilyloxy furan, catalyzed by chiral multifunctional phosphines. This application underscores the compound's relevance in organic synthesis, particularly in the development of enantioselective methodologies that are crucial for the synthesis of biologically active molecules (Jiang, Shi, & Shi, 2008).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO3S/c20-19(21,22)18-7-3-15(4-8-18)13-27(24,25)23-11-14-1-5-16(6-2-14)17-9-10-26-12-17/h1-10,12,23H,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLGXDOKQUJLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2984015.png)

![2-(2,5-Dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2984017.png)



![(3'-chloro-[1,1'-biphenyl]-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2984026.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2984027.png)
![N-(1-cyanocyclopentyl)-3-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide](/img/structure/B2984028.png)
![ethyl 4-oxo-4-[(4-oxo-3H-phthalazin-1-yl)methylamino]butanoate](/img/structure/B2984029.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-propylbenzamide](/img/structure/B2984032.png)

![7-(2-Ethoxy-2-oxoethyl)-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B2984036.png)